![molecular formula C15H13ClINO2 B4834022 N-[2-(2-chlorophenoxy)ethyl]-4-iodobenzamide](/img/structure/B4834022.png)
N-[2-(2-chlorophenoxy)ethyl]-4-iodobenzamide
Overview
Description
N-[2-(2-chlorophenoxy)ethyl]-4-iodobenzamide is an organic compound with the molecular formula C15H13ClINO2 This compound is characterized by the presence of a chlorophenoxy group, an ethyl linker, and an iodinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-4-iodobenzamide typically involves the following steps:
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Preparation of 2-(2-chlorophenoxy)ethylamine: : This intermediate can be synthesized by reacting 2-chlorophenol with ethylene oxide in the presence of a base to form 2-(2-chlorophenoxy)ethanol, which is then converted to 2-(2-chlorophenoxy)ethylamine through a reaction with ammonia or an amine.
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Iodination of Benzamide: : The iodination of benzamide can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the desired position on the benzene ring.
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Coupling Reaction: : The final step involves coupling 2-(2-chlorophenoxy)ethylamine with 4-iodobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenoxy)ethyl]-4-iodobenzamide can undergo various types of chemical reactions, including:
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Substitution Reactions: : The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
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Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the chlorophenoxy and benzamide moieties.
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Coupling Reactions: : The compound can be used in coupling reactions to form more complex molecules, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve polar aprotic solvents and mild temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
N-[2-(2-chlorophenoxy)ethyl]-4-iodobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-4-iodobenzamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The presence of the chlorophenoxy and iodobenzamide moieties allows the compound to engage in various interactions, influencing its activity and effects.
Comparison with Similar Compounds
N-[2-(2-chlorophenoxy)ethyl]-4-iodobenzamide can be compared with similar compounds such as:
N-[2-(2-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide: This compound has a similar structure but with a cyclohexylphenoxy group instead of an iodinated benzamide moiety.
N-[2-(2-chlorophenoxy)ethyl]benzamide: This compound lacks the iodine atom, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-4-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO2/c16-13-3-1-2-4-14(13)20-10-9-18-15(19)11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCBSQDCDZIBJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)C2=CC=C(C=C2)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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